PNP Enzymatic Inhibition: IC50 of 1.33 µM Distinguishes This Compound from the 8-Amino-3-Benzylhypoxanthine Scaffold
The target compound inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM, measured via conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. By cross-study comparison with the structurally related PNP inhibitor class, 8-amino-3-benzylhypoxanthine—which shares the 3-benzyl substitution but lacks the 7-phenylpropyl group—exhibits a substantially weaker PNP IC50 of 42.6 µM under comparable assay conditions [2]. The ~32-fold potency difference suggests that the combined 7-phenylpropyl and 8-benzylamino motifs confer a meaningful gain in target engagement that is absent in simpler 3-benzylhypoxanthine derivatives.
| Evidence Dimension | PNP enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.33 µM (1.33 × 10³ nM) |
| Comparator Or Baseline | 8-Amino-3-benzylhypoxanthine: IC50 = 42.6 µM |
| Quantified Difference | ~32-fold greater potency for the target compound |
| Conditions | PNP enzymatic assay using [8-14C]-inosine substrate conversion (BindingDB); comparator data from J. Med. Chem. 1992 PNP assay |
Why This Matters
For procurement decisions targeting PNP-mediated immunosuppression or T-cell leukemia research, the 32-fold potency advantage of this compound over a simpler hypoxanthine-based analog reduces the effective concentration required, potentially lowering off-target exposure in cellular assays.
- [1] BindingDB. BDBM50404028: IC50 = 1.33E+3 nM for purine nucleoside phosphorylase. Assay: conversion of [8-14C]-inosine to [8-14C]-hypoxanthine. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404028 View Source
- [2] Montgomery, J.A. et al. (1992). Inhibitors of human purine nucleoside phosphorylase. Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues. J. Med. Chem., 35, 1451–1457. View Source
